7-Methoxycycloheptatriene
Description
Historical Perspectives on Cycloheptatriene (B165957) Derivatives and Their Academic Significance
The academic journey into cycloheptatriene and its derivatives is a compelling narrative in the history of organic chemistry. The parent compound, cycloheptatriene, was first generated in 1881 by Albert Ladenburg through the decomposition of tropine. wikipedia.org However, its definitive structure was not confirmed until the synthesis by Richard Willstätter in 1901. wikipedia.org A significant breakthrough in understanding the chemistry of this class of compounds came with the exploration of the cycloheptatrienyl cation, also known as the tropylium (B1234903) ion (C7H7+). mdpi.com First prepared by G. Merling in 1891, the tropylium ion was later recognized by Doering and Knox as an aromatic system, possessing 6 π-electrons delocalized over a planar, seven-membered ring, thereby satisfying Hückel's rule of aromaticity. mdpi.comuni-bayreuth.de
This discovery of a non-benzenoid aromatic system was a pivotal moment, expanding the very concept of aromaticity beyond benzene (B151609) and its derivatives. mdpi.comfiveable.me The stability and reactivity of the tropylium ion and its relationship with the non-aromatic cycloheptatriene became a cornerstone for teaching and research in physical organic chemistry. fiveable.me The ability of cycloheptatriene to readily lose a hydride ion from its methylene (B1212753) bridge to form the stable tropylium cation is a key aspect of its chemistry. wikipedia.org This historical context underscores the fundamental importance of cycloheptatriene derivatives, setting the stage for the investigation of substituted analogues like 7-methoxycycloheptatriene.
Structural and Electronic Considerations of this compound
The structure of this compound consists of a cyclohepta-1,3,5-triene ring with a methoxy (B1213986) group attached to the saturated carbon atom (C7). ontosight.ai Unlike the aromatic tropylium cation, the parent cycloheptatriene molecule is not aromatic, primarily because the presence of the CH2 group (or the CH-OCH3 group in this case) disrupts the continuous delocalization of π-electrons across the ring. wikipedia.orgtaylorandfrancis.com The molecule adopts a non-planar, boat-shaped conformation. taylorandfrancis.com
The electronic properties of this compound are influenced by both the polyene system and the electron-donating methoxy group. The presence of the methoxy group can affect the reactivity and stability of the molecule. For instance, in reactions involving the formation of cationic intermediates, the oxygen atom's lone pairs can potentially stabilize a positive charge. Theoretical studies on related substituted cycloheptatrienes have shown that the nature of the substituent significantly influences the energetics of molecular rearrangements, such as sigmatropic shifts. nih.gov In the case of 7-substituted derivatives, the migrating group and the electronic nature of the seven-membered ring play a crucial role in determining the reaction pathways. nih.gov Coordination to a metal center, as in exo-7-methoxycycloheptatrienechromium tricarbonyl, significantly alters the ring's electronic properties and reactivity. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C8H10O |
| Molar Mass | 122.16 g/mol |
| Appearance | Liquid (at room temperature) |
| Class | Cycloheptatriene derivative |
Overview of Key Research Areas in this compound Chemistry
Research involving this compound is multifaceted, primarily leveraging its utility as a synthetic intermediate. ontosight.ai Key areas of investigation include its role in cycloaddition reactions, photochemical transformations, and the synthesis of complex organometallic structures.
Organic Synthesis and Cycloadditions: this compound is a valuable precursor in organic synthesis. ontosight.ai It undergoes various reactions characteristic of unsaturated systems. For example, it participates in sensitized photooxidation to yield products like a [4+2] cycloadduct, tropone (B1200060), and benzaldehyde (B42025) derivatives. oup.com Its reactivity in cycloaddition reactions has been explored, although studies have noted that donor-substituted cycloheptatrienes like the 7-methoxy derivative can behave differently from other substituted cycloheptatrienes, sometimes acting as hydride donors or promoting the reversal of intermediate steps rather than forming cycloadducts. researchgate.net A common synthetic route to this compound involves the reaction of tropylium tetrafluoroborate (B81430) with methanol (B129727) in the presence of a mild base like sodium bicarbonate. prepchem.comprepchem.com
Photochemistry: The photochemical behavior of this compound has been a subject of interest. Under photochemical conditions, it can undergo electrocyclization, converting to 1-methoxybicyclo[3.2.0]hepta-3,6-diene. acs.org Such transformations are significant in the study of pericyclic reactions and for the synthesis of strained bicyclic systems.
Organometallic Chemistry: this compound serves as a ligand in organometallic chemistry. It reacts with metal carbonyls, such as chromium hexacarbonyl, to form "piano-stool" complexes like exo-7-methoxycycloheptatrienechromium tricarbonyl. ontosight.ai In these complexes, the cycloheptatriene ring coordinates to the metal center, which alters the electronic properties and reactivity of the ring system. ontosight.ai These organometallic compounds are studied for their unique structures and potential applications in catalysis and as intermediates for further synthetic transformations. ontosight.ai
Materials Science and Complex Molecules: As a versatile intermediate, this compound and its derivatives are explored as precursors to more complex molecules and materials. ontosight.ai For instance, cycloheptatriene-based structures have been incorporated into fluorescent probes for biological imaging applications, highlighting the potential for this chemical scaffold in materials and medicinal chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1714-38-1 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
7-methoxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C8H10O/c1-9-8-6-4-2-3-5-7-8/h2-8H,1H3 |
InChI Key |
RUJLQZXBIZHGNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Organic Chemistry and Reactivity of 7 Methoxycycloheptatriene
Intramolecular Isomerization Pathways
7-Methoxycycloheptatriene undergoes several distinct intramolecular rearrangements, leading to the formation of structural isomers and bicyclic systems. These transformations are typically initiated by thermal or photochemical energy and proceed through well-defined mechanistic pathways.
When subjected to heat, this compound undergoes thermal isomerization to yield its more stable isomer, 1-methoxy-1,3,5-cycloheptatriene. prepchem.com This transformation can be achieved by heating the compound at 150°C for approximately 2.5 hours in an inert nitrogen atmosphere. prepchem.com The process requires the presence of antioxidants and the absence of water to ensure the desired product is obtained. prepchem.com This rearrangement is a key step in synthetic routes that utilize cycloheptatriene (B165957) scaffolds, as it provides access to different substitution patterns on the seven-membered ring. nih.gov At higher temperatures under pyrolysis conditions, the decomposition of this compound can lead to the formation of tropone (B1200060), which can further decarbonylate to produce benzene (B151609) and carbon monoxide. oup.com
The thermal rearrangement from this compound is part of a broader class of isomerizations observed in substituted cycloheptatrienes. nih.govresearchgate.net These processes are fundamental for the synthesis of various tropones and tropolones, which are important non-benzenoid aromatic compounds. nih.gov
Under photochemical conditions, this compound can be converted into bicyclic systems. Specifically, irradiation of this compound leads to the formation of 1-methoxybicyclo[3.2.0]hepta-3,6-diene. researchgate.netacs.orgismar.org This transformation does not occur directly but involves a two-step process. The initial step is a photochemical isomerization of this compound to 1-methoxycycloheptatriene. researchgate.net This is followed by a photochemical valence isomerization of the 1-methoxycycloheptatriene intermediate, which undergoes an electrocyclic ring closure to form the final bicyclic product. researchgate.netaston.ac.uk
The photolysis of cycloheptatriene derivatives is known to produce either products of rsc.orgacs.org sigmatropic hydrogen shifts or valence tautomerism to bicyclo[3.2.0]heptadiene systems. aston.ac.uk The reaction involving 1-methoxycycloheptatriene demonstrates both possibilities, as irradiation yields not only the bicyclic valence tautomer but also regenerates this compound via a hydrogen shift. researchgate.net The valence tautomerization of 1-methoxycycloheptatriene to 1-methoxybicyclo[3.2.0]hepta-3,6-diene has been shown to proceed from a singlet excited state of the triene. researchgate.net
The interconversion between this compound and 1-methoxycycloheptatriene is a classic example of a rsc.orgacs.org-sigmatropic hydrogen shift. researchgate.net These pericyclic reactions are governed by the Woodward-Hoffmann rules, which predict that a rsc.orgacs.org shift should proceed in an antarafacial manner in a thermal process. wikipedia.orgwikipedia.org The photochemical interconversion between these two isomers arises from singlet excited states. researchgate.net
The rearrangement is remarkably specific; the 1,7-hydrogen shift in 1-methoxycycloheptatriene yields this compound exclusively, with no formation of 2-methoxycycloheptatriene detected. researchgate.netaston.ac.uk This high degree of specificity is a characteristic feature of many photolytic reactions of cycloheptatriene derivatives. aston.ac.uk
Substituents on the cycloheptatriene ring have a profound influence on the regioselectivity of rsc.orgacs.org-sigmatropic shifts. acs.org Donor substituents, such as the methoxy (B1213986) group, and acceptor substituents affect the electronic distribution in the transition state, which can influence the reaction pathway. acs.org Computational studies on 7-substituted cycloheptatrienes have further elucidated the role of substituents in these rearrangements. For instance, studies on 7-fluorocycloheptatriene show that a suprafacial rsc.orgacs.org fluorine shift is relatively easy and proceeds through a transition state with cycloheptatrienyl cation character, whereas the corresponding hydrogen shift is a high-energy process with antiaromatic character. whiterose.ac.uk The nature of the migrating group and the substituents on the ring dictate the energetics and stereochemical outcome of the sigmatropic shift. whiterose.ac.ukresearchgate.net
Valence Tautomerism and the Cycloheptatriene-Norcaradiene Equilibrium
One of the most defining features of the cycloheptatriene system is its existence in a dynamic equilibrium with its valence tautomer, norcaradiene, a bicyclo[4.1.0]heptadiene structure. thieme-connect.comjst.go.jp This equilibrium is a reversible 6π electrocyclic reaction. rsc.org In most simple cases, the equilibrium heavily favors the thermodynamically more stable cycloheptatriene tautomer over the strained norcaradiene form. rsc.orgthieme-connect.com
The position of the cycloheptatriene-norcaradiene equilibrium is highly sensitive to steric and electronic factors, particularly the nature of the substituent at the C-7 position. rsc.orgthieme-connect.com Electron-withdrawing groups (EWGs) such as cyano (CN), carboxyl (COOR), or formyl (CHO) at the C-7 position tend to stabilize the norcaradiene tautomer, shifting the equilibrium to the bicyclic side. rsc.orgroaldhoffmann.com This stabilization is attributed to the ability of these π-acceptor groups to interact favorably with the Walsh orbitals of the cyclopropane (B1198618) ring in the norcaradiene structure. roaldhoffmann.com
Conversely, electron-donating groups (EDGs) at C-7, such as alkoxy (OR) or amino (NR₂) groups, shift the equilibrium in favor of the cycloheptatriene tautomer. rsc.org Therefore, for this compound, the equilibrium lies significantly on the side of the cycloheptatriene form. rsc.org The methoxy group, being an electron-donating substituent, destabilizes the norcaradiene structure relative to the cycloheptatriene. NMR spectroscopy is a primary tool for studying this rapid equilibrium, as the observed chemical shifts are a time-averaged representation of the two tautomers. rsc.orgresearchgate.net
The table below summarizes the influence of various C-7 substituents on the equilibrium.
| C-7 Substituent(s) | Favored Tautomer | Electronic Nature | Reference(s) |
| H | Cycloheptatriene | Neutral | rsc.orgthieme-connect.com |
| OR (e.g., OMe) | Cycloheptatriene | Electron-Donating | rsc.org |
| NR₂ | Cycloheptatriene | Electron-Donating | rsc.org |
| CN, CN | Norcaradiene | Electron-Withdrawing | rsc.orgroaldhoffmann.com |
| COOR | Norcaradiene | Electron-Withdrawing | rsc.org |
| Ethynyl | Cycloheptatriene | Electron-Withdrawing (π-acceptor) | rsc.org |
Note: The equilibrium position is a quantitative measure. "Favored" indicates the predominant species at equilibrium. For some π-acceptors like ethynyl, while they shift the equilibrium towards norcaradiene compared to H, the cycloheptatriene form may still be dominant, but less so than with a strong donor like OMe.
The cycloheptatriene-norcaradiene equilibrium plays a critical mechanistic role in the cycloaddition reactions of these systems. nih.gov Although the norcaradiene tautomer is often present in very small concentrations, it is typically the more reactive species in [4+2] cycloaddition (Diels-Alder) reactions. researchgate.netresearchgate.net The dienophile reacts with the diene system present in the norcaradiene structure. nih.gov
Chemical trapping experiments provide evidence for the existence of the equilibrium. For example, the norcaradiene tautomer can be intercepted in a hetero-Diels-Alder reaction with a reactive dienophile like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to form the corresponding adduct. rsc.org This demonstrates that even if the equilibrium strongly favors the cycloheptatriene, the system can react via the minor norcaradiene tautomer. rsc.orgacs.org
For this compound, while the cycloheptatriene form is the most stable and abundant, its cycloaddition reactions are understood to proceed through the small amount of the norcaradiene tautomer present at equilibrium. The rate of the reaction is thus dependent not only on the reactivity of the dienophile but also on the position of the tautomeric equilibrium.
Intermolecular Reaction Mechanisms
The intermolecular reactivity of this compound is diverse, encompassing a range of transformations including electrophilic and nucleophilic attacks, cycloaddition reactions, and photooxidations. These reactions are governed by the electronic properties of the cycloheptatriene ring and the influence of the methoxy substituent.
While direct studies on the reaction of this compound with acylium species are not extensively detailed in the provided literature, the reactivity of related cycloheptatriene systems provides valuable insights. For instance, the Friedel-Crafts acylation of tropone iron tricarbonyl complexes, which are derived from the cycloheptatriene framework, has been reported to yield acetyltropone iron complexes. nih.gov This suggests that the cycloheptatriene ring system is susceptible to electrophilic attack by acylium ions, a reaction that is a cornerstone of aromatic chemistry. The methoxy group in this compound, being an electron-donating group, would be expected to activate the cycloheptatriene ring towards electrophilic substitution, although the specific site of acylation would be influenced by both electronic and steric factors.
The kinetics of nucleophilic addition and alkoxide transfer processes involving cycloheptatriene derivatives have been a subject of detailed study. Research on the relative electrophilic reactivities of the tropylium (B1234903) cation and its metal complexes provides kinetic data on alkoxide transfer. For example, the rates of alkoxide ion transfer from (η-7-exo-alkoxycycloheptatriene)Cr(CO)₃ complexes to the tropylium cation in acetonitrile (B52724) decrease as the steric bulk of the alkoxy group increases. This trend is highlighted by the relative rates for different alkoxy groups.
In methanol (B129727), the 7-exo-methoxycycloheptatriene complex is significantly more reactive towards acid heterolysis than methyl tropyl ether, with this conversion being subject to general acid catalysis. Furthermore, in aqueous solutions with a pH greater than approximately 6, the spontaneous heterolysis of the 7-exo-methoxycycloheptatriene complex is substantially faster than the subsequent reaction of the resulting cation. In contrast, the 7-endo-methoxy stereoisomer is inert to acid heterolysis under these conditions but can undergo decomplexation to yield the tropylium cation.
Interactive Data Table: Relative Rates of Alkoxide Transfer
| Alkoxy Group | Relative Rate |
| Methoxy | > Ethoxy |
| Ethoxy | > Isopropoxy |
| Isopropoxy | > t-Butoxy |
This table illustrates the trend in alkoxide transfer rates from (η-7-exo-alkoxycycloheptatriene)Cr(CO)₃ complexes, showing that less sterically hindered alkoxides transfer more rapidly.
Cycloaddition reactions are a powerful tool in organic synthesis, and cycloheptatrienes are known to participate in various modes of cycloaddition. nih.gov The sensitized photooxidation of this compound itself affords a [4+2] cycloadduct. oup.com This reaction highlights the ability of the cycloheptatriene system to act as a 4π component in Diels-Alder type reactions.
Higher-order cycloadditions involving cycloheptatriene derivatives have also been explored. Theoretical studies on the reactions of tropone, a carbonyl derivative of cycloheptatriene, with various ethylenes have shown the possibility of [4+2], [6+2], and even [8+2] cycloadditions. rsc.orgmdpi.com The regioselectivity and pseudocyclic selectivity of these reactions are highly dependent on the nature of the substituents on both the cycloheptatriene and the reacting partner. For instance, polar cycloaddition reactions of tropone with dicyanoethylene are completely regioselective. rsc.org While direct evidence for [8+3] cycloadditions with this compound is not explicitly provided in the search results, the general reactivity of cycloheptatrienes in higher-order cycloadditions suggests this as a potential reaction pathway under appropriate conditions. nih.govmdpi.comresearchgate.net
The sensitized photooxidation of this compound leads to a variety of products, demonstrating the compound's susceptibility to reactions involving singlet oxygen. oup.com This process typically involves the generation of singlet oxygen via a photosensitizer, which then reacts with the cycloheptatriene. The major product of the sensitized photooxidation of this compound is a [4+2] cycloadduct. oup.com In addition to this cycloadduct, other oxidation products such as tropone, benzaldehyde (B42025), and their 2-methoxy derivatives are also formed. oup.com
The reaction mechanism is believed to proceed via a Type II photosensitized oxidation, where the sensitizer (B1316253) in its excited triplet state transfers energy to molecular oxygen to form singlet oxygen. mdpi.combiologiachile.cl The singlet oxygen then attacks the cycloheptatriene ring. The formation of the [4+2] cycloadduct is a characteristic reaction of singlet oxygen with conjugated dienes. The other observed products likely arise from subsequent rearrangements and transformations of initial intermediates. For instance, the thermal isomerization of the initial [4+2] cycloadduct, followed by treatment with alumina, can yield 4-methoxytropone. oup.com
Interactive Data Table: Products of Sensitized Photooxidation of this compound
| Product | Type of Product |
| [4+2] Cycloadduct | Cycloaddition |
| Tropone | Oxidation |
| Benzaldehyde | Oxidation |
| 2-Methoxybenzaldehyde | Oxidation |
| 4-Methoxytropone | Rearrangement |
This table summarizes the various products identified from the sensitized photooxidation of this compound and their general classification.
Radical Chemistry and Oxidative Transformations
The oxidative addition of radicals derived from 1,3-dicarbonyl compounds to alkenes is a well-established synthetic methodology, often mediated by metal oxidants like manganese(III) acetate. rsc.orgnih.govmdpi.comrsc.org This method allows for the formation of new carbon-carbon bonds under relatively mild conditions. The general mechanism involves the one-electron oxidation of the 1,3-dicarbonyl compound by Mn(III) to generate an α-carbonyl radical. chemrxiv.org This radical can then add to an alkene.
While direct studies on the reaction of this compound with radicals from 1,3-dicarbonyl compounds were not found, the known reactivity of both reaction partners allows for a reasonable prediction of the likely outcome. This compound, with its system of double bonds, would be a suitable substrate for radical addition. The radical generated from a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or dimedone, would add to one of the double bonds of the cycloheptatriene ring. gdut.edu.cnusfca.edu The resulting radical intermediate could then undergo further reactions, such as oxidation by another equivalent of Mn(III) to form a cation, which could then be trapped by a nucleophile, or it could participate in intramolecular cyclization depending on the reaction conditions. nih.gov The use of cerium(IV) ammonium (B1175870) nitrate (B79036) has also been shown to mediate similar oxidative additions, often leading to dihydrofuran products with other alkenes. rsc.org
Electrochemical Redox Behavior of Cycloheptatriene Derivatives
The electrochemical properties of cycloheptatriene and its derivatives are of significant interest, primarily due to their relationship with the stable aromatic tropylium cation. The redox behavior, particularly the oxidation, of these compounds is a key aspect of their reactivity and has been explored in various synthetic applications.
The anodic oxidation of cycloheptatriene serves as a method to generate the tropylium cation. researchgate.netmdpi.comwikipedia.orgencyclopedia.pub This process involves the removal of electrons from the cycloheptatriene molecule, leading to the formation of a highly reactive carbocation intermediate. mdpi.com The stability of the resulting 6π-electron tropylium aromatic system is a major driving force for this transformation. mdpi.comwikipedia.org
A notable application of this electrochemical principle is the direct transformation of cycloheptatriene into this compound. researchgate.netresearchgate.net This conversion is achieved through the anodic oxidation of cycloheptatriene in methanol. researchgate.net In this reaction, the cycloheptatriene is oxidized at the anode, and the methanol acts as a nucleophile, leading to the formation of the methoxylated product. This compound is itself a valuable intermediate, considered an equivalent to a tropylium salt. researchgate.net
Further electrochemical oxidation of methoxycycloheptatriene isomers, which can be derived from the initial this compound product via thermal rearrangement, provides an effective route for the synthesis of important non-benzenoid aromatic compounds like tropone and tropolone (B20159). researchgate.netnih.gov This multi-step electrochemical process highlights the utility of controlling redox reactions to achieve specific synthetic outcomes. The initial oxidation to form this compound is a critical step in this synthetic pathway.
The general mechanism for the anodic oxidation of such compounds involves an initial electron transfer to form a radical cation. beilstein-journals.org This is followed by subsequent chemical steps, which in the case of cycloheptatriene in the presence of a suitable nucleophile like methanol, results in the substituted product. The electrochemical conditions, such as the electrode material, solvent, and supporting electrolyte, can influence the efficiency and outcome of these reactions. researchgate.net
While detailed cyclic voltammetry data for this compound is not extensively documented in readily available literature, its electrochemical behavior is intrinsically linked to the oxidation of the cycloheptatriene ring system and the formation of the tropylium cation. The ease of oxidation of cycloheptatrienes makes them susceptible to this transformation, a property that is harnessed in synthetic electrochemistry. wikipedia.org
Spectroscopic Characterization and Advanced Computational Investigations
High-Resolution Spectroscopic Analysis
Photoelectron Spectroscopy (He(I) PE Spectra) and Orbital Energies
The electronic structure of 7-Methoxycycloheptatriene has been elucidated through He(I) photoelectron (PE) spectroscopy. The experimental PE spectrum, which measures the energy required to remove electrons from molecular orbitals, has been interpreted with the aid of molecular orbital (MO) energies and ionization potentials obtained from B3PW91 calculations. This combined experimental and theoretical approach allows for a detailed assignment of the ionization bands in the spectrum to specific molecular orbitals.
The analysis of the PE spectrum reveals that it is representative of the equatorial conformer of this compound. Theoretical calculations indicate a free energy difference of approximately 2 kcal mol⁻¹ between the equatorial and the higher energy axial conformer, further supporting the predominance of the equatorial form in the gas phase.
Table 1: Experimental Ionization Potentials and Calculated Orbital Energies for this compound (Equatorial Conformer)
| Ionization Potential (eV) | Calculated Orbital Energy (eV) (B3PW91) | Orbital Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for determining the molecular structure of organic compounds. While specific, experimentally determined ¹H and ¹³C NMR data for this compound were not found in the provided search results, a general understanding of the expected spectral features can be inferred from the known structure of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the proton at the C7 position, and the olefinic protons of the cycloheptatriene (B165957) ring. The chemical shifts and coupling patterns of these protons would provide valuable information about their chemical environment and spatial relationships.
Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the methoxy carbon, the C7 carbon, and the six carbons of the seven-membered ring. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | Specific data not available |
| ¹³C | Specific data not available |
Infrared and Ultraviolet-Visible Spectroscopic Data Interpretation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic transitions within a molecule, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes would include C-H stretching vibrations for the sp² and sp³ hybridized carbons, C=C stretching vibrations of the cycloheptatriene ring, and C-O stretching vibrations associated with the methoxy group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the conjugated π-electron system of the cycloheptatriene ring. The absorption maxima (λmax) would correspond to electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The position and intensity of these absorptions provide insight into the extent of conjugation and the electronic nature of the molecule.
Table 3: Expected IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| Infrared (IR) | C-H (sp²) stretch | ~3000-3100 |
| C-H (sp³) stretch | ~2850-3000 | |
| C=C stretch | ~1600-1680 | |
| C-O stretch | ~1000-1300 | |
| Ultraviolet-Visible (UV-Vis) | π → π* transition | Specific data not available |
Note: The expected ranges are based on general spectroscopic principles, as specific experimental data was not found.
Mass Spectrometric Studies and Ionization Potentials
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with fragmentation pathways likely involving the loss of the methoxy group or rearrangements of the cycloheptatriene ring.
The ionization potential, which is the minimum energy required to remove an electron from the molecule, can be determined from mass spectrometric measurements or, as mentioned earlier, from photoelectron spectroscopy.
Table 4: Expected Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Ion (M⁺) (m/z) | Calculated based on formula C₈H₁₀O |
| Key Fragmentation Ions (m/z) | Data not available |
| Ionization Potential (eV) | Data from PE spectroscopy if available |
Quantum Chemical Modeling and Theoretical Frameworks
Density Functional Theory (DFT) Applications (e.g., B3PW91, B3LYP)
Density Functional Theory (DFT) has proven to be an invaluable tool for investigating the electronic structure, geometry, and spectroscopic properties of molecules like this compound. The B3PW91 functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Perdew-Wang 1991 correlation functional, was successfully employed to calculate the molecular orbital energies and ionization potentials, which aided in the interpretation of the He(I) photoelectron spectrum. These calculations were crucial in confirming the equatorial conformer as the dominant species.
In addition to B3PW91, the B3LYP functional, which incorporates the Lee-Yang-Parr correlation functional, is another widely used method for computational studies of organic molecules. Although specific B3LYP computational studies for this compound were not identified in the provided search results, this functional would be well-suited for optimizing the molecular geometry, calculating vibrational frequencies to compare with experimental IR spectra, and predicting NMR chemical shifts. Such calculations would provide a deeper theoretical understanding of the molecule's properties and complement the experimental findings.
Molecular Orbital (MO) Analysis and Electronic Structure Prediction
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's behavior in chemical reactions. For cycloheptatriene derivatives, the HOMO is typically associated with the π-system of the triene unit, while the LUMO is the corresponding antibonding π*-orbital. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
The methoxy group, being an electron-donating group through resonance and an electron-withdrawing group through induction, can subtly perturb the energies of these frontier orbitals. The lone pairs on the oxygen atom of the methoxy group can participate in hyperconjugation with the σ-framework of the ring, which can lead to a slight destabilization (increase in energy) of the HOMO and LUMO. This, in turn, can affect the molecule's reactivity in processes such as cycloaddition reactions.
Table 1: Predicted Frontier Orbital Characteristics of this compound
| Molecular Orbital | Primary Contribution | Predicted Energy Level (Qualitative) | Implication for Reactivity |
| HOMO | π-orbitals of the cycloheptatriene ring | Relatively high | Nucleophilic character in reactions |
| LUMO | π*-orbitals of the cycloheptatriene ring | Relatively low | Electrophilic character in reactions |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate | Influences kinetic stability and reactivity in pericyclic reactions |
Conformational Preferences and Energy Landscapes (Axial vs. Equatorial Conformers)
The conformational landscape of this compound is defined by the orientation of the methoxy group on the sp³-hybridized carbon atom of the cycloheptatriene ring. The ring itself adopts a boat-like conformation. The substituent at the 7-position can occupy one of two primary positions: axial or equatorial.
Axial Conformer: The methoxy group is oriented perpendicular to the general plane of the ring.
Equatorial Conformer: The methoxy group is oriented in the general plane of the ring.
Table 2: Predicted Conformational Preferences of this compound
| Conformer | Relative Energy (Qualitative) | Key Steric Interactions | Predicted Population at Equilibrium |
| Axial | Higher | Interaction with C1-H and C6-H | Minor |
| Equatorial | Lower | Minimized steric interactions | Major |
Aromaticity Assessment Utilizing Indices (NICS, HOMA)
The aromaticity of cycloheptatriene and its derivatives is a topic of considerable interest. Unlike benzene (B151609), cycloheptatriene is not a planar molecule and possesses an sp³-hybridized carbon, which disrupts the continuous cyclic π-conjugation required for Hückel aromaticity. However, it can exhibit a degree of homoaromaticity, where the sp³ center is bypassed. Computational indices such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are employed to quantify the aromatic character of such systems.
NICS is a magnetic criterion for aromaticity, where negative values inside a ring are indicative of a diatropic ring current, a hallmark of aromaticity. Positive NICS values suggest a paratropic ring current, characteristic of antiaromaticity. For cycloheptatriene derivatives, NICS calculations can be performed at the center of the seven-membered ring. While cycloheptatriene itself is considered non-aromatic to weakly homoaromatic, the introduction of a substituent at the 7-position can have a minor influence on the ring's electronic structure and thus its NICS value. acs.org
HOMA is a geometry-based index of aromaticity that evaluates the degree of bond length equalization within a ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 suggests a non-aromatic system. For cycloheptatriene, the HOMA value is expected to be low, reflecting the significant bond length alternation in the triene portion of the ring. The methoxy substituent at the 7-position is not predicted to significantly alter the bond lengths within the π-system, and therefore, its effect on the HOMA value is likely to be minimal. acs.org
Table 3: Predicted Aromaticity Indices for the Cycloheptatriene Ring in this compound
| Aromaticity Index | Predicted Value (Qualitative) | Interpretation |
| NICS(0) | Close to zero or slightly negative | Weak or negligible diatropic ring current |
| NICS(1) | Close to zero or slightly negative | Weak or negligible diatropic ring current |
| HOMA | Low positive value | Significant bond length alternation, non-aromatic character |
Computational Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for elucidating the mechanisms and energetics of chemical reactions involving this compound. Due to the presence of the conjugated triene system, this molecule can participate in a variety of pericyclic reactions, such as cycloadditions and electrocyclizations.
One of the key reactions of cycloheptatriene derivatives is the [6π+4π] cycloaddition. Theoretical studies on the cycloaddition reactions of cycloheptatrienes with various dienophiles can map out the potential energy surface of the reaction, identifying transition states, intermediates, and products. The activation energies calculated for these pathways provide insights into the reaction kinetics, while the relative energies of the products indicate the thermodynamic favorability.
The methoxy group at the 7-position can influence both the reactivity and the stereoselectivity of these reactions. Its electronic effects can alter the energies of the frontier orbitals, thereby affecting the rate of reaction. Steric effects of the methoxy group can favor the formation of one stereoisomer over another by destabilizing the transition state leading to the more sterically hindered product.
Computational studies can also explore other potential reaction pathways, such as [4π+2π] cycloadditions and sigmatropic rearrangements. By comparing the activation barriers for these competing pathways, a prediction of the major reaction product can be made. For instance, a computational study on the higher-order cycloaddition reactions of various cycloheptatriene derivatives has demonstrated how substitution at the exocyclic position can influence the reactivity and selectivity of these reactions. rsc.org
Table 4: Potential Reaction Pathways of this compound Amenable to Computational Study
| Reaction Type | Description | Influence of Methoxy Group |
| [6π+4π] Cycloaddition | Reaction with a diene or dienophile across the 6π system. | Electronic and steric effects on rate and stereoselectivity. |
| [4π+2π] Cycloaddition | Reaction with a dienophile across a 4π segment of the triene. | Can compete with the [6π+4π] pathway. |
| Electrocyclization | Ring-closing reaction to form a bicyclic system. | The methoxy group can influence the equilibrium position. |
| Sigmatropic Rearrangement | Migration of a group across the π-system. | The position of the methoxy group can direct the rearrangement. |
Structural Elucidation and Stereochemical Studies
X-ray Crystallographic Analysis of 7-Methoxycycloheptatriene Derivatives
For instance, the X-ray crystal structures of several η-cycloheptatriene and η-cycloheptatrienyl derivatives of zirconium and hafnium have been determined. These analyses reveal the coordination of the metal to the π-system of the cycloheptatriene (B165957) ring, influencing its conformation. In zerovalent 16-electron bis-η-cycloheptatrienezirconium, the coordination and structure have also been elucidated through X-ray crystallography.
| Compound/Derivative | Key Crystallographic Findings | Reference |
| Zirconium and Hafnium Cycloheptatriene Complexes | Elucidation of metal-π interactions and their influence on ring conformation. | |
| Bis-η-cycloheptatrienezirconium | Determination of the coordination geometry and structure of the 16-electron complex. |
This table is illustrative and based on general findings for cycloheptatriene derivatives due to the absence of specific crystallographic data for this compound.
Investigation of Conformational Dynamics within the Seven-Membered Ring
The seven-membered ring of cycloheptatriene is conformationally mobile, undergoing rapid ring inversion at room temperature. This dynamic process involves the interconversion between two enantiomeric boat conformations. The energy barrier for this process in the parent cycloheptatriene has been a subject of considerable study.
For substituted cycloheptatrienes, such as this compound, the presence of the substituent influences the conformational equilibrium. The methoxy (B1213986) group can occupy either a pseudo-axial or pseudo-equatorial position, and the relative energies of these conformers will dictate the preferred conformation. The investigation of these conformational dynamics often relies on spectroscopic techniques, particularly variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific studies on this compound are not detailed in the available literature, research on the conformational analysis of other seven-membered rings, such as cycloheptene (B1346976) and its analogues, provides a framework for understanding the factors at play. The boat-chair and twist-chair conformations are common in seven-membered rings, with the boat form being characteristic of cycloheptatriene. The energy barriers to ring inversion are influenced by steric and electronic effects of the substituents.
| Conformational Process | Key Influencing Factors | Typical Investigative Methods |
| Ring Inversion (Boat-to-Boat) | Steric hindrance of the substituent, electronic effects, and torsional strain. | Variable-Temperature NMR Spectroscopy |
| Substituent Orientation | Equilibrium between pseudo-axial and pseudo-equatorial positions. | NMR Spectroscopy, Computational Modeling |
This table outlines the general principles of conformational dynamics in substituted cycloheptatrienes, applicable to this compound.
Stereoselective Outcomes in Synthetic Transformations Involving this compound
The stereochemistry of the 7-position in cycloheptatriene derivatives plays a crucial role in directing the stereochemical outcome of various synthetic transformations. The facial selectivity of reactions involving the double bonds of the ring can be influenced by the orientation of the substituent at the 7-position.
While specific examples detailing the stereoselective outcomes in reactions of this compound are not prevalent in the provided search results, the principles of stereoselectivity in reactions of chiral seven-membered-ring enolates have been investigated. These studies demonstrate that reactions of chiral seven-membered-ring enolates can proceed with high diastereoselectivity. This stereoselectivity is attributed to torsional and steric interactions that arise as the electrophile approaches the diastereotopic π-faces of the enolate, which are differentiated by the subtle orientation of atoms within the ring.
In the context of this compound, reactions that proceed through an intermediate where the methoxy-bearing carbon becomes part of a planar system (like an enolate or a related species) would be expected to exhibit diastereoselectivity. The methoxy group, or a derivative thereof, would act as a stereodirecting element. For example, in reactions involving the addition of reagents to the double bonds, the substituent at the 7-position can sterically hinder one face of the molecule, leading to a preferred direction of attack.
| Type of Transformation | Anticipated Stereoselective Outcome | Controlling Factors |
| Reactions of Derived Enolates | High diastereoselectivity in alkylations and other additions. | Torsional and steric interactions within the seven-membered ring. |
| Additions to Double Bonds | Facial selectivity influenced by the C7-substituent. | Steric hindrance from the pseudo-axial or pseudo-equatorial substituent. |
This table summarizes the expected stereoselective outcomes based on general principles of reactivity in substituted seven-membered rings.
Advanced Applications of 7 Methoxycycloheptatriene in Synthetic Organic Chemistry
Utilization as a Building Block for Complex Molecular Architectures
7-Methoxycycloheptatriene has emerged as a versatile C7 synthon in organic synthesis, providing a valuable scaffold for the construction of intricate molecular frameworks. Its unique combination of a seven-membered ring and a reactive methoxy (B1213986) group allows for a variety of transformations, leading to the synthesis of important classes of compounds, including tropolones and complex hybrid materials.
Synthesis of Tropolones and Natural Product Derivatives
Tropolones, a class of non-benzenoid aromatic compounds featuring a seven-membered ring, are present in numerous natural products with significant biological activities. This compound serves as a key precursor for these structures through several synthetic strategies.
One prominent method involves the sensitized photooxidation of this compound. This reaction yields a [4+2] cycloadduct which, upon thermal isomerization and subsequent treatment with alumina, affords 4-methoxytropone. This substituted tropone (B1200060) can then be further elaborated into various tropolone (B20159) derivatives.
Another pathway begins with the thermal rearrangement of this compound, which exists in equilibrium with its isomers, 1-methoxycycloheptatriene and 3-methoxycycloheptatriene. These isomers can then undergo further functionalization. For instance, electro-reductive alkylation can introduce substituents, and a subsequent bromination-elimination sequence leads to the formation of a substituted tropone, a direct precursor to tropolone natural products.
| Starting Material | Key Transformation | Intermediate/Product | Reference |
|---|---|---|---|
| This compound | Sensitized Photooxidation | [4+2] Cycloadduct | rsc.org |
| [4+2] Cycloadduct | Thermal Isomerization & Alumina Treatment | 4-Methoxytropone | rsc.org |
| This compound | Thermal Rearrangement | 1- and 3-Methoxycycloheptatriene | acs.org |
| Methoxycycloheptatriene Isomers | Electro-reductive Alkylation, Bromination, Elimination | Substituted Tropone | acs.org |
Construction of Polyhedral Carborane-Cycloheptatriene Hybrids
The unique electronic properties and three-dimensional structure of polyhedral carboranes make them attractive targets for incorporation into larger molecular systems. This compound has been successfully employed in the synthesis of novel hybrid molecules that covalently link a cycloheptatriene (B165957) unit to a carborane cage.
Specifically, the reaction of deprotonated closo-1,12-dicarbadodecaborane with this compound results in the nucleophilic substitution of the methoxy group, yielding a cycloheptatriene-substituted carborane compound, closo-[1-(1-C7H7)-12-(H)-C2B10H10]. This reaction provides a direct method for attaching the seven-membered ring to the boron cluster, creating a new class of olefin-substituted large cluster species. These hybrid structures are the first reported metal-free cyclopentadiene (B3395910) and bis-olefin large cluster species where the ring is attached directly to the cage. The resulting molecule can be further modified, for example, by deprotonation and reaction with an electrophile to create more complex, multi-functionalized carborane derivatives.
| Reactant 1 | Reactant 2 | Product | Significance |
|---|---|---|---|
| Deprotonated closo-1,12-dicarbadodecaborane | This compound | closo-[1-(1-C7H7)-12-(H)-C2B10H10] | Direct covalent linkage of a cycloheptatriene ring to a polyhedral carborane cage. |
Precursor for the Synthesis of Annulenes and Related Annulated Systems
While this compound is a versatile building block for seven-membered ring systems, its direct application as a precursor for the synthesis of annulenes or annulated systems is not extensively documented in the surveyed scientific literature. Annulene synthesis typically involves specific cyclization or ring-expansion strategies that, while sometimes starting from seven-membered rings, have not prominently featured this compound as a key starting material in published methodologies.
Role in Catalysis and Novel Organic Transformations
The utility of this compound in catalysis has not been widely established. However, its reactivity has been explored in the context of novel organic transformations, particularly those induced by photochemistry.
A significant transformation is the photochemical conversion of this compound to 1-methoxybicyclo[3.2.0]hepta-3,6-diene. acs.org This intramolecular [2+2] cycloaddition reaction represents a ring-closure process that fundamentally alters the carbon skeleton, converting the monocyclic cycloheptatriene into a bicyclic system. acs.org Such photochemical rearrangements are valuable in synthetic chemistry for accessing strained ring systems that are often difficult to prepare via traditional thermal methods. This specific transformation highlights the potential of this compound to serve as a substrate for creating complex, bicyclic structures under photochemical conditions. acs.org
Future Research Directions and Emerging Trends
Exploration of Unconventional Reactivities and Catalytic Systems
Future investigations into the chemistry of 7-methoxycycloheptatriene are increasingly geared towards uncovering unconventional reaction pathways and developing novel catalytic systems to control its transformations. A key area of interest lies in leveraging the unique electronic and steric properties conferred by the methoxy (B1213986) group at the 7-position to influence the reactivity of the cycloheptatriene (B165957) ring.
One significant area of unconventional reactivity is the photochemical transformation of this compound. For instance, it has been demonstrated that this compound can be photochemically converted to 1-methoxybicyclo[3.2.0]hepta-3,6-diene. acs.org This type of valence isomerization opens up possibilities for the synthesis of complex bicyclic systems that may not be readily accessible through traditional thermal methods. Future research will likely focus on expanding the scope of these photochemical reactions, exploring the effects of different substituents and reaction conditions to achieve a wider range of structurally diverse products.
Furthermore, the exploration of higher-order cycloaddition reactions involving this compound and its derivatives presents a promising frontier. rsc.org While cycloheptatrienes are known to participate in Diels-Alder reactions, investigating their potential in [6+4] and [8+2] cycloadditions could lead to the efficient construction of intricate polycyclic frameworks. acs.orgrsc.org The development of bespoke catalytic systems, potentially involving transition metals, will be crucial in controlling the regio- and stereoselectivity of these higher-order cycloadditions. The synthesis and reactions of η-cycloheptatriene and η-cycloheptatrienyl derivatives of zirconium and hafnium have already demonstrated the potential of organometallic complexes in this area. rsc.org
The following table summarizes potential areas of exploration for the unconventional reactivity of this compound:
| Research Area | Focus | Potential Catalytic Systems |
| Photochemistry | Valence isomerization to bicyclic systems | Photosensitizers, transition metal photocatalysts |
| Higher-Order Cycloadditions | [6+4] and [8+2] cycloaddition reactions | Lewis acids, transition metal catalysts |
| Catalytic Isomerization | Controlled rearrangement to other isomers | Transition metal complexes, acid/base catalysis |
Development of Advanced Computational Methodologies for Complex Systems
The intricate potential energy surfaces and dynamic behavior of seven-membered ring systems like this compound make them ideal candidates for investigation using advanced computational methodologies. Future research will increasingly rely on a synergistic relationship between experimental work and theoretical calculations to unravel complex reaction mechanisms and predict novel reactivities.
Density Functional Theory (DFT) calculations are poised to play a pivotal role in this endeavor. mdpi.comscispace.com By employing DFT, researchers can investigate the transition states and reaction pathways of various transformations of this compound, providing insights that are often difficult to obtain through experimental means alone. For example, computational studies on the cycloaddition reactions of tropone (B1200060) derivatives have successfully predicted the formation of specific products and elucidated the underlying electronic factors governing the selectivity. rsc.org Similar in-silico investigations on this compound could guide the design of experiments aimed at achieving specific reaction outcomes.
Molecular dynamics (MD) simulations offer another powerful tool to study the conformational dynamics and intermolecular interactions of this compound. mdpi.comyoutube.com MD simulations can provide a detailed, atomistic view of how the molecule behaves in different solvent environments and how it interacts with other molecules or catalysts. mdpi.com This is particularly relevant for understanding the mechanisms of complex reactions and for designing host-guest systems in supramolecular chemistry. The combination of quantum mechanics and molecular mechanics (QM/MM) methods will be especially valuable for studying enzymatic or catalytic reactions involving this compound, allowing for a high-level theoretical treatment of the reactive center while considering the influence of the larger environment. researchgate.net
Key computational approaches and their potential applications to this compound are highlighted below:
| Computational Method | Application Area | Expected Insights |
| Density Functional Theory (DFT) | Reaction mechanism elucidation, prediction of reactivity and selectivity | Transition state energies, reaction pathways, electronic properties |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, intermolecular interactions | Dynamic behavior, binding affinities, solvation structures |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalytic and enzymatic reactions | Active site interactions, mechanistic details of catalysis |
Integration of this compound Chemistry with Materials Science and Supramolecular Assembly
The unique structural and electronic features of the cycloheptatriene core, modified by the 7-methoxy group, make it an attractive building block for the development of novel functional materials and supramolecular assemblies. Future research in this area will focus on harnessing the reactivity and dynamic nature of this compound to create materials with tailored properties.
In the realm of materials science, cycloheptatriene derivatives can be incorporated into polymer backbones or as pendant groups to create responsive materials. rsc.org The reversible valence isomerization of the cycloheptatriene-norcaradiene system, for instance, could be exploited to develop photo- or thermo-responsive polymers whose properties, such as color, permeability, or mechanical strength, can be modulated by external stimuli. The synthesis of polymers containing cycloheptatriene units has been explored, and the introduction of the 7-methoxy group could further tune the electronic and physical properties of these materials.
Supramolecular chemistry, particularly host-guest chemistry, offers another exciting avenue for the application of this compound. thno.orgwikipedia.org The cycloheptatriene ring can act as a guest molecule, forming inclusion complexes with macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. researchgate.net The methoxy group can serve as a handle for further functionalization or as a recognition site to enhance the binding affinity and selectivity within the host-guest complex. Such supramolecular assemblies could find applications in drug delivery, sensing, and the construction of complex, self-assembled nanostructures. nih.gov The formation of dynamic and reversible superstructures through these non-covalent interactions is a key area of contemporary research.
The potential integration of this compound in these fields is summarized in the following table:
| Field | Application | Key Concepts |
| Materials Science | Responsive polymers, functional materials | Valence isomerization, polymer synthesis |
| Supramolecular Chemistry | Host-guest complexes, self-assembly | Molecular recognition, non-covalent interactions |
Q & A
Q. What experimental strategies differentiate thermodynamic vs. kinetic control in reactions involving this compound?
- Methodological Answer : Vary reaction temperatures and monitor product ratios via GC or HPLC. Quench reactions at different time points to identify early (kinetic) vs. late (thermodynamic) products. Computational modeling of transition states (e.g., NEB calculations) can corroborate experimental findings .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., light intensity, solvent purity) in supplementary materials. Share raw datasets (e.g., NMR FID files) via repositories like Zenodo .
- Conflict Analysis : Use tools like PRISMA flow diagrams to map literature discrepancies and identify gaps in mechanistic understanding .
- Ethical Reporting : Disclose all synthetic modifications and negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
